![molecular formula C10H14ClF2N5 B15113701 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113701.png)
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions.
Coupling reactions: The final step involves coupling the substituted pyrazole rings using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antifungal and antibacterial agents.
Agricultural Science: The compound is studied for its fungicidal properties and its potential use in crop protection.
Biological Research: It serves as a tool compound in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core and are used as fungicides.
1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: Another related compound with similar structural features.
Uniqueness
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity compared to other similar compounds .
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H19F2N5, with a molecular weight of approximately 283.32 g/mol. The structure features a difluoromethyl group attached to a pyrazole ring, which is linked to another pyrazole derivative through a methanamine bridge. This unique configuration is believed to enhance its biological activity by improving binding affinity to various molecular targets.
Structural Comparison Table
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole | Contains difluoromethyl group and pyridine | Exhibits different binding affinities due to pyridine ring |
4-(difluoromethyl)-pyrazole | Simple pyrazole derivative | Lacks additional functional groups affecting activity |
1-(methylsulfonyl)pyrazole | Sulfonyl group instead of difluoromethyl | Different mechanism of action in biological systems |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as E. coli and S. aureus. For instance, one study highlighted the effectiveness of certain pyrazole derivatives against these pathogens, suggesting that modifications in their structure could enhance their antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is well-documented. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with specific enzymes or receptors involved in inflammation. For example, some analogs have been shown to reduce the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound under investigation has shown promising results in inhibiting cell viability in various cancer types. For instance, it was reported that similar compounds exhibited IC50 values indicating potent antiproliferative activity against breast cancer cell lines (MCF7) and other malignancies .
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with enzymes and receptors. Molecular docking studies suggest that it binds effectively to specific targets, leading to inhibition or modulation of their activity. Such interactions are critical for understanding how the compound can influence biological pathways and contribute to therapeutic effects .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring significantly affected their anticancer properties. The compound was part of this series and showed notable cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In another study focused on inflammatory models, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels, suggesting potential use as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H14ClF2N5 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-8(2-4-14-16)6-13-7-9-3-5-15-17(9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
DHXPAASPFRHYJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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